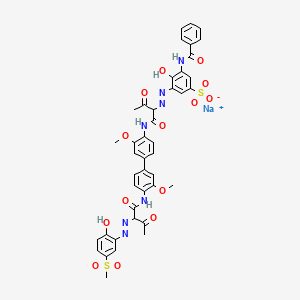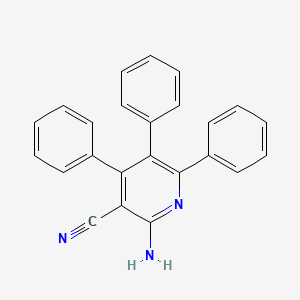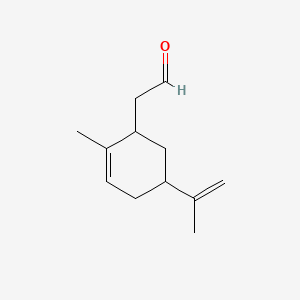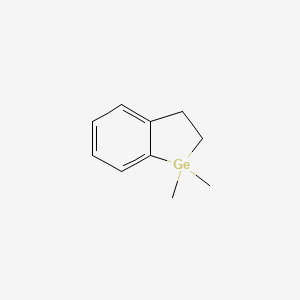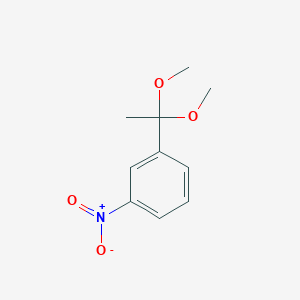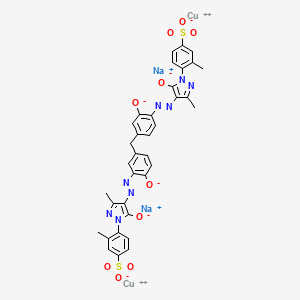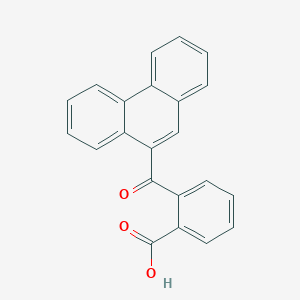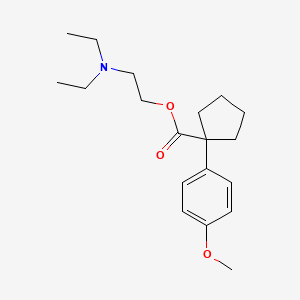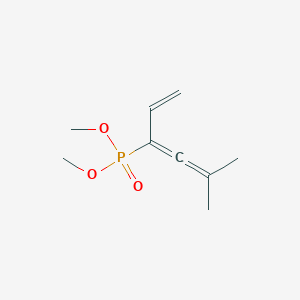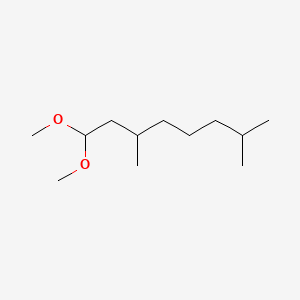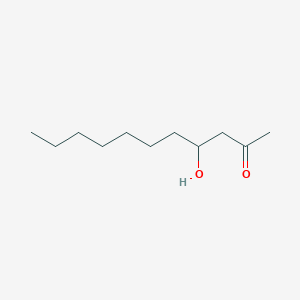
4-Hydroxyundecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyundecan-2-one is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyundecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Scientific Research Applications
4-Hydroxyundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hydroxyundecan-2-one involves its interaction with specific molecular targets. In biological systems, it acts as a quorum sensing signal molecule, regulating gene expression and colony morphology in bacteria such as Vibrio parahaemolyticus . The compound binds to receptor proteins, triggering a cascade of molecular events that influence cellular behavior.
Comparison with Similar Compounds
4-Hydroxybutan-2-one: Another beta-hydroxy ketone with similar chemical properties but a shorter carbon chain.
3-Hydroxyundecan-4-one: A structural isomer with the hydroxyl group and carbonyl group positions swapped.
Uniqueness: 4-Hydroxyundecan-2-one is unique due to its specific carbon chain length and the position of the hydroxyl and carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65899-18-5 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h11,13H,3-9H2,1-2H3 |
InChI Key |
KLKLCNBOUOUUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


